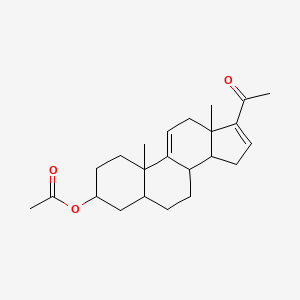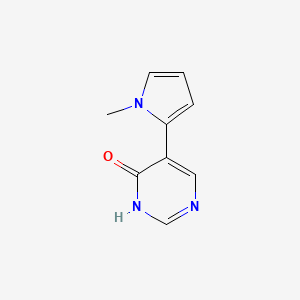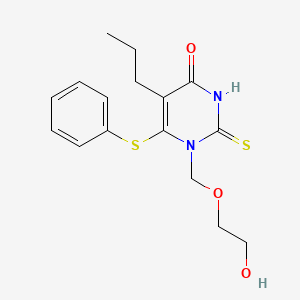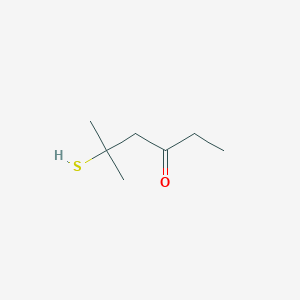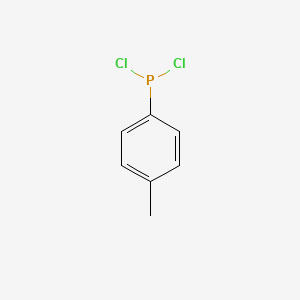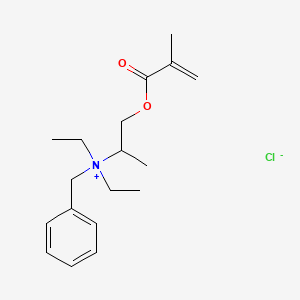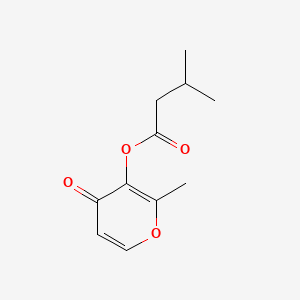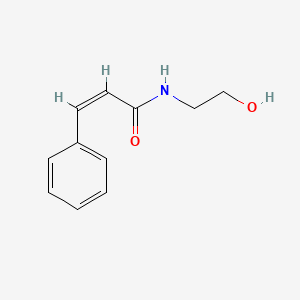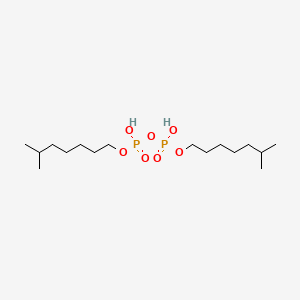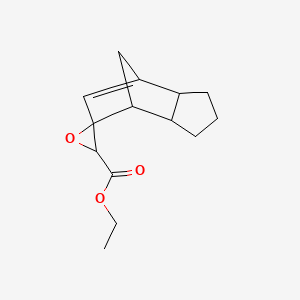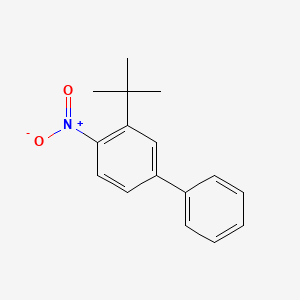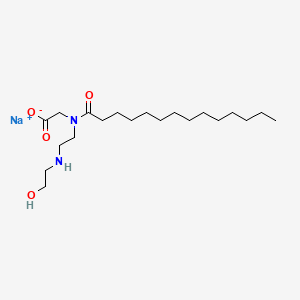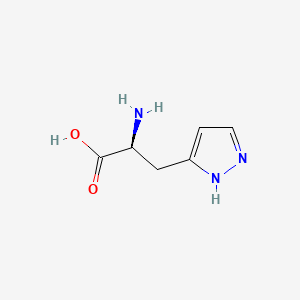![molecular formula C18H21NO B12692549 6,7,8,9-Tetrahydro-3,7-dimethyl-5H-dibenz[b,i][1,6]oxazecine CAS No. 85650-58-4](/img/structure/B12692549.png)
6,7,8,9-Tetrahydro-3,7-dimethyl-5H-dibenz[b,i][1,6]oxazecine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7,8,9-Tetrahydro-3,7-dimethyl-5H-dibenz[b,i][1,6]oxazecine is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and a tertiary amine.
Preparation Methods
The synthesis of 6,7,8,9-Tetrahydro-3,7-dimethyl-5H-dibenz[b,i][1,6]oxazecine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistency and efficiency .
Chemical Reactions Analysis
6,7,8,9-Tetrahydro-3,7-dimethyl-5H-dibenz[b,i][1,6]oxazecine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
6,7,8,9-Tetrahydro-3,7-dimethyl-5H-dibenz[b,i][1,6]oxazecine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials due to its unique chemical properties
Mechanism of Action
The mechanism of action of 6,7,8,9-Tetrahydro-3,7-dimethyl-5H-dibenz[b,i][1,6]oxazecine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction pathways and metabolic pathways, depending on the specific application and context of use .
Comparison with Similar Compounds
6,7,8,9-Tetrahydro-3,7-dimethyl-5H-dibenz[b,i][1,6]oxazecine can be compared with other similar compounds, such as:
6,7,8,9-Tetrahydro-2-methyl-5H-pyrido[3,2-b]indole: This compound shares a similar tetrahydro structure but differs in its specific substituents and ring systems.
6,7,8-Trimethoxycoumarin:
Properties
CAS No. |
85650-58-4 |
|---|---|
Molecular Formula |
C18H21NO |
Molecular Weight |
267.4 g/mol |
IUPAC Name |
6,11-dimethyl-2-oxa-11-azatricyclo[12.4.0.03,8]octadeca-1(18),3(8),4,6,14,16-hexaene |
InChI |
InChI=1S/C18H21NO/c1-14-7-8-18-16(13-14)10-12-19(2)11-9-15-5-3-4-6-17(15)20-18/h3-8,13H,9-12H2,1-2H3 |
InChI Key |
GKYPSKJSFBIHKY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=CC=CC=C3CCN(CC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


